2,2-Dimethyl-thiacyclopentane
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Overview
Description
2,2-Dimethyl-thiacyclopentane is an organic compound with the molecular formula C6H12S. It is a sulfur-containing heterocyclic compound, specifically a thiolane derivative. This compound is characterized by a five-membered ring structure with a sulfur atom and two methyl groups attached to the same carbon atom. The presence of sulfur imparts unique chemical properties to this compound, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-thiacyclopentane typically involves the cyclization of appropriate precursors. One common method involves the reaction of mercaptamine with acetone in the presence of cyclohexane and sodium hydroxide. This reaction proceeds through a cyclic mechanism, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves reflux azeotropic dehydration to facilitate the generation of the product, followed by filtration, desalting, and distillation to recover cyclohexane and obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-thiacyclopentane undergoes various chemical reactions, including oxidation, reduction, and substitution. The sulfur atom in the ring makes it susceptible to oxidation reactions, forming sulfoxides and sulfones. Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and halogenated derivatives.
Scientific Research Applications
2,2-Dimethyl-thiacyclopentane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as a standard compound in gas chromatography.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-thiacyclopentane involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various electrophilic centers, facilitating reactions such as nucleophilic substitution. The compound’s effects are mediated through pathways involving sulfur chemistry, which can influence biological systems and chemical processes .
Comparison with Similar Compounds
2,2-Dimethylpentane: A hydrocarbon with a similar structural motif but lacks the sulfur atom.
2,2-Dimethyl-2H-chromene: A compound with a similar methyl substitution pattern but contains an oxygen atom instead of sulfur.
Uniqueness: 2,2-Dimethyl-thiacyclopentane is unique due to the presence of the sulfur atom in its ring structure, which imparts distinct chemical reactivity and properties compared to its oxygen or carbon analogs. This uniqueness makes it valuable in specific chemical reactions and applications where sulfur chemistry is essential .
Properties
CAS No. |
5161-75-1 |
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Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
2,2-dimethylthiolane |
InChI |
InChI=1S/C6H12S/c1-6(2)4-3-5-7-6/h3-5H2,1-2H3 |
InChI Key |
XUZUHHOTUSNHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCS1)C |
Origin of Product |
United States |
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